1,4-Diphenylcyclopenta[d][1,2]oxazine
Description
Structure
3D Structure
Properties
CAS No. |
109940-24-1 |
|---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1,4-diphenylcyclopenta[d]oxazine |
InChI |
InChI=1S/C19H13NO/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)19(21-20-18)15-10-5-2-6-11-15/h1-13H |
InChI Key |
SZURTHZUMQPHPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C3C(=NO2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C3C(=NO2)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BLT3; BLT 3; BLT-3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diphenylcyclopenta D Oxazine
Retrosynthetic Analysis of the 1,4-Diphenylcyclopenta[d]oxazine Core
A retrosynthetic analysis reveals two primary disconnection strategies for the target molecule. These strategies dictate the selection of key precursors and the ultimate ring-forming reactions.
Pathway A: Condensation/Ring-Closure Approach
This strategy is based on the established reaction between 1,2-dicarbonyl compounds and hydroxylamine (B1172632). The disconnection involves breaking the C=N and N-O bonds of the oxazine (B8389632) ring. This leads to a key intermediate, 1,2-dibenzoylcyclopentadiene , and hydroxylamine . This approach is supported by literature describing the synthesis of analogous 1,4-disubstituted cyclopenta[d] researchgate.neteku.eduoxazines. eku.eduresearchgate.net
Pathway B: Hetero-Diels-Alder [4+2] Cycloaddition Approach
An alternative and powerful strategy for forming six-membered heterocyclic rings is the Diels-Alder reaction. researchgate.net A retro-[4+2] cycloaddition disconnects the oxazine ring across the C4a-C7a bond and the N-O bond. This identifies 1,4-diphenylcyclopentadiene as the 4π electron component (diene) and nitrosobenzene (B162901) as the 2π electron component (heterodienophile).
Precursor Synthesis and Functionalization Strategies
The successful synthesis of 1,4-Diphenylcyclopenta[d] researchgate.neteku.eduoxazine hinges on the efficient preparation of its key precursors as identified in the retrosynthetic analysis.
Synthesis of 1,2-Dibenzoylcyclopentadiene (Precursor for Pathway A): The synthesis of this 1,2-diketone precursor is a critical step. A plausible route involves the acylation of a cyclopentadienyl (B1206354) anion. The reaction of sodium cyclopentadienide (B1229720) with two equivalents of benzoyl chloride can be envisioned. However, controlling the regioselectivity to achieve exclusive 1,2-disubstitution can be challenging, often yielding a mixture of isomers. An alternative approach could involve the functionalization of a pre-existing cyclopentane (B165970) ring system, such as the conversion of 1,2-cyclopentanedicarboxylic acid to the corresponding di-acid chloride, followed by a Friedel-Crafts reaction with benzene.
Synthesis of 1,4-Diphenylcyclopentadiene (Precursor for Pathway B): The synthesis of 1,4-diphenylcyclopentadiene is well-documented. A common method involves a base-catalyzed condensation reaction. For instance, the reaction of 1,4-diphenyl-1,3-butadien-1-ol with a malonic ester derivative in the presence of a base can yield the substituted cyclopentadiene (B3395910). Another classical approach is the Paal-Knorr synthesis, which would involve the cyclization of a 1,6-dicarbonyl compound, though this is more common for five-membered heterocycles. A modification of the method reported by Drake and Adams provides a route from corresponding carboxylic acids. researchgate.net
Hydroxylamine (Precursor for Pathway A): Hydroxylamine is a readily available commercial reagent, typically supplied as its hydrochloride (NH₂OH·HCl) or sulfate (B86663) salt. ias.ac.in In synthesis, the free base is often generated in situ or used under conditions that facilitate its nucleophilic attack, such as in the presence of a base like sodium acetate. ias.ac.in The reaction of aldehydes or ketones with hydroxylamine is a standard method for forming oximes. khanacademy.orgquora.combyjus.com
Nitrosobenzene (Precursor for Pathway B): Nitrosobenzene serves as the heterodienophile in the [4+2] cycloaddition pathway. It can be prepared through several established laboratory methods. A common synthesis involves the two-step procedure starting from nitrobenzene (B124822). First, nitrobenzene is reduced to N-phenylhydroxylamine, often using zinc dust in an aqueous ammonium (B1175870) chloride solution. The resulting N-phenylhydroxylamine is then oxidized to nitrosobenzene using an oxidizing agent like sodium dichromate in sulfuric acid.
| Precursor | Starting Material | Key Reagents | Typical Yield |
| N-Phenylhydroxylamine | Nitrobenzene | Zn, NH₄Cl | - |
| Nitrosobenzene | N-Phenylhydroxylamine | Na₂Cr₂O₇, H₂SO₄ | - |
| Nitrosobenzene | Aniline | Peroxymonosulfuric acid | - |
Data table based on general literature procedures.
While the target compound is 1,4-diphenylcyclopenta[d] researchgate.neteku.eduoxazine, the synthetic methodologies described allow for the preparation of a wide range of derivatives with functionalized phenyl groups. This is achieved by employing substituted precursors.
For Pathway A: Substituted 1,2-dibenzoylcyclopentadiene precursors can be synthesized using substituted benzoyl chlorides in the acylation step or substituted benzenes in a Friedel-Crafts type reaction.
For Pathway B: Derivatized 1,4-diphenylcyclopentadienes can be prepared from appropriately substituted starting materials. Similarly, substituted nitrosobenzenes are readily accessible from the corresponding substituted anilines or nitrobenzenes, allowing for the introduction of various electronic and steric features onto the oxazine ring system.
Key Cycloaddition and Ring-Closure Reactions for Oxazine Formation
The final step in the synthesis involves the construction of the fused oxazine ring from the prepared precursors.
The primary method, based on Pathway A, involves the condensation of 1,2-dibenzoylcyclopentadiene with hydroxylamine. This reaction proceeds via the formation of an intermediate dioxime, which then undergoes a cyclization-dehydration cascade to yield the stable aromatic cyclopenta[d] researchgate.neteku.eduoxazine ring system. The reaction is typically carried out by refluxing the diketone with hydroxylamine hydrochloride and a base, such as sodium acetate, in a protic solvent like ethanol (B145695). ias.ac.in This approach has been successfully used to isolate a series of 1,4-disubstituted cyclopenta[d] researchgate.neteku.eduoxazines. eku.edu
| Reactants | Base/Solvent | Temperature | Outcome |
| 1,2-Diacylcyclopentadiene, NH₂OH·HCl | Sodium Acetate / Ethanol | Reflux | 1,4-Disubstituted cyclopenta[d] researchgate.neteku.eduoxazine |
| 1,2,4-Triaryl-but-2-ene-1,4-dione, NH₂OH·HCl | Sodium Acetate / Ethanol | Reflux | 1,2-Oxazine derivative |
This interactive table is based on analogous reactions reported in the literature. eku.eduias.ac.in
The hetero-Diels-Alder reaction represents a potent and atom-economical method for constructing the 1,2-oxazine ring. mdpi.com In this approach (Pathway B), 1,4-diphenylcyclopentadiene would react with nitrosobenzene. The cycloaddition is expected to proceed with high regioselectivity due to the electronic nature of the nitroso dienophile. The reaction involves the formation of a bicyclic adduct which contains the 3,6-dihydro-1,2-oxazine ring fused to the cyclopentane core. Subsequent oxidation or rearrangement would be necessary to achieve the aromatic cyclopenta[d] researchgate.neteku.eduoxazine system. The reaction conditions for such cycloadditions can vary, from thermal induction to Lewis acid catalysis, depending on the specific substrates. nih.govmdpi.com
| Diene | Dienophile | Conditions | Product Type |
| Cyclopentadiene | Acylnitroso compounds | Varies | Bicyclic 1,2-oxazine adduct |
| Cyclohexadiene | Nitrosobenzene | Varies | Bicyclic 1,2-oxazine adduct |
This interactive table showcases examples of hetero-Diels-Alder reactions involving nitroso compounds. researchgate.netnih.gov
Intramolecular Annulation Routes
The principal and documented method for the synthesis of 1,4-disubstituted cyclopenta[d] nih.govspringerprofessional.deoxazines, including the diphenyl derivative, involves an intramolecular annulation reaction. This process is characterized by the ring closure of a 1,2-diacylcyclopentadiene precursor upon reaction with hydroxylamine. researchgate.neteku.edu
The synthesis commences with the preparation of the 1,2-diacylcyclopentadiene intermediate. This is typically achieved by reacting lithium cyclopentadienide with the corresponding acid chloride, in this case, benzoyl chloride. researchgate.net The resulting 1,2-dibenzoylcyclopentadiene, a fulvene (B1219640) derivative, serves as the direct precursor for the subsequent cyclization step.
The key intramolecular annulation occurs when this fulvene precursor is treated with hydroxylamine hydrochloride. The reaction proceeds via a condensation and subsequent ring closure to form the stable, fused cyclopenta[d] nih.govspringerprofessional.deoxazine heterocyclic system. This method has been successfully employed for a series of 1,4-disubstituted cyclopenta[d] nih.govspringerprofessional.deoxazines where the substituents include tolyl, p-nitrophenyl, t-butyl, furyl, and 5-methylthienyl, indicating the robustness of this synthetic pathway for diaryl derivatives like 1,4-diphenylcyclopenta[d] nih.govspringerprofessional.deoxazine. eku.eduresearchgate.net
Optimization of Reaction Conditions and Catalyst Screening for 1,4-Diphenylcyclopenta[d]oxazine Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of 1,4-diphenylcyclopenta[d] nih.govspringerprofessional.deoxazine. While comprehensive catalyst screening studies for this specific synthesis are not extensively documented in the literature, some key parameters have been identified to enhance the reaction efficiency.
Solvent Effects and Temperature Control
The choice of solvent and the control of temperature are critical factors in the intramolecular annulation for forming 1,4-disubstituted cyclopenta[d] nih.govspringerprofessional.deoxazines. The established protocol involves heating the 1,2-diacylcyclopentadiene precursor and hydroxylamine hydrochloride in a solution of anhydrous pyridine (B92270) and ethanol. researchgate.net The use of a pyridine/ethanol mixture suggests the need for a basic environment to facilitate the reaction, with ethanol serving as a suitable solvent for the reactants.
Temperature control is paramount to prevent thermal decomposition of the reactants and products. The reaction is typically conducted at elevated temperatures to drive the cyclization, with a total reaction time of approximately three hours being optimal for achieving high yields for analogous 1,4-disubstituted cyclopenta[d] nih.govspringerprofessional.deoxazines. researchgate.net More careful monitoring of the reaction progress, for instance by using thin-layer chromatography (TLC), is recommended to prevent product degradation and maximize yield. researchgate.net
Influence of Catalysts and Reagents
The primary reagent for the intramolecular annulation is hydroxylamine hydrochloride. Research has shown that the stoichiometry of hydroxylamine can influence the reaction outcome. To improve the conversion to the desired oxazine, adding supplementary hydroxylamine midway through the reaction has been found to increase the yield. researchgate.net This suggests that the initial amount of hydroxylamine may be consumed or degrade over the course of the reaction at elevated temperatures.
Currently, the literature does not detail the screening of various catalysts for this specific transformation. The reaction appears to proceed thermally without the need for a metallic or organocatalyst, relying on the nucleophilicity of the hydroxylamine and the electrophilicity of the dicarbonyl precursor.
The following table summarizes the reported reaction conditions for the synthesis of analogous 1,4-disubstituted cyclopenta[d] nih.govspringerprofessional.deoxazines, which are applicable to the synthesis of the 1,4-diphenyl derivative.
| Parameter | Condition | Reported Yields for Analogues | Reference |
|---|---|---|---|
| Precursor | 1,2-Diacylcyclopentadiene | - | researchgate.net |
| Reagent | Hydroxylamine hydrochloride | - | researchgate.net |
| Solvent | Anhydrous Pyridine/Ethanol | - | researchgate.net |
| Reaction Time | ~3 hours | 86.8% to 88.2% | researchgate.net |
| Optimization Note | Addition of extra hydroxylamine mid-reaction | Improved yields | researchgate.net |
Stereoselective Synthesis of 1,4-Diphenylcyclopenta[d]oxazine Enantiomers
A thorough review of the current scientific literature reveals a notable absence of studies focused on the stereoselective synthesis of 1,4-diphenylcyclopenta[d] nih.govspringerprofessional.deoxazine. The core structure of this compound is planar and achiral, meaning it does not have enantiomers unless substituents create a chiral center or axis. For the parent 1,4-diphenylcyclopenta[d] nih.govspringerprofessional.deoxazine, stereoselectivity is not a factor. If the cyclopentane ring or the phenyl groups were to be substituted in a way that introduces chirality, stereoselective methods would become relevant. However, no such derivatives or corresponding asymmetric syntheses have been reported.
Chiral Auxiliaries and Ligand-Controlled Methods
There are no documented applications of chiral auxiliaries or ligand-controlled methods for the asymmetric synthesis of 1,4-diphenylcyclopenta[d] nih.govspringerprofessional.deoxazine or its substituted, chiral derivatives. This area of research remains unexplored.
Asymmetric Catalysis Approaches
Similarly, there is no information available in the scientific literature regarding the use of asymmetric catalysis to produce enantiomerically enriched derivatives of 1,4-diphenylcyclopenta[d] nih.govspringerprofessional.deoxazine. The development of such methods would first require the design of a suitable chiral substrate based on this heterocyclic system.
Scalability and Process Chemistry Considerations for 1,4-Diphenylcyclopenta[d]oxazine Production
A thorough review of available scientific literature and patent databases reveals a significant gap in information regarding the scalability and process chemistry for the production of 1,4-Diphenylcyclopenta[d] researchgate.netgoogle.comoxazine. The existing research has predominantly focused on laboratory-scale synthesis aimed at the characterization of this and related compounds for potential applications in electronics as organic semiconductors. researchgate.netresearchgate.net
Consequently, there is no publicly available data on the following critical aspects of large-scale production:
Pilot Plant Scale-Up: There are no published reports detailing the transition of the synthesis from a laboratory setting to a pilot plant. Challenges that may arise during scale-up, such as heat transfer, mass transfer, and reaction kinetics in larger vessels, have not been documented for this specific compound.
Process Optimization: Parameters crucial for industrial production, including optimal reactor design, mixing efficiency, and automation strategies, have not been investigated. The impact of variations in reagent addition rates, temperature control on a larger scale, and extended reaction times on yield and purity are unknown.
Purification at Scale: While laboratory purification methods like column chromatography are suitable for small quantities, they are often impractical and costly for industrial production. There is no information on the development of scalable purification techniques such as crystallization, distillation, or alternative chromatographic methods for 1,4-Diphenylcyclopenta[d] researchgate.netgoogle.comoxazine.
Advanced Spectroscopic Characterization of 1,4 Diphenylcyclopenta D Oxazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound like 1,4-Diphenylcyclopenta[d] Current time information in Singapore.beilstein-journals.orgoxazine (B8389632). A complete analysis would involve both one-dimensional (¹H and ¹³C) and two-dimensional experiments to map out the connectivity and spatial relationships of all atoms within the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and elucidating the intricate details of a molecule's structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1,4-Diphenylcyclopenta[d] Current time information in Singapore.beilstein-journals.orgoxazine, COSY would be used to establish the connectivity of the protons on the cyclopentadiene (B3395910) ring and to confirm the proton relationships within the two phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). This is the primary method for assigning the signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two to three bonds). HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the phenyl protons to the carbons of the central cyclopentadiene and oxazine rings, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close to each other in space, regardless of whether they are connected by chemical bonds. This is particularly useful for determining stereochemistry and conformational preferences of the molecule, such as the relative orientation of the phenyl rings.
A hypothetical data table for such an analysis would require specific chemical shifts (δ) in parts per million (ppm), which are not currently available.
Solid-State NMR Spectroscopy for Bulk Structural Analysis
While solution-state NMR provides information on molecules in a dissolved state, solid-state NMR (ssNMR) analyzes the compound in its bulk, crystalline, or amorphous form. It is particularly powerful for studying molecular packing, polymorphism (the existence of different crystal structures), and intermolecular interactions in the solid phase. By analyzing the principal values of the ¹³C chemical shift tensor, ssNMR can provide detailed insights into the electronic structure and bonding that are averaged out in solution. For 1,4-Diphenylcyclopenta[d] Current time information in Singapore.beilstein-journals.orgoxazine, ssNMR could reveal how the molecules arrange themselves in a crystal lattice, which can influence the material's bulk properties.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Conformational Analysis via Vibrational Signatures
Subtle shifts in vibrational frequencies can provide information about the molecule's conformation. For example, the specific rotational position (conformation) of the phenyl rings relative to the central ring system could influence certain vibrational modes. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific vibrational signatures can be linked to different stable conformations of the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy investigates the electronic transitions within a molecule when it absorbs or emits light, providing information about its conjugated π-system and chromophores.
UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. For a conjugated system like 1,4-Diphenylcyclopenta[d] Current time information in Singapore.beilstein-journals.orgoxazine, the absorption spectrum is expected to show strong bands in the ultraviolet and possibly the visible region, corresponding to π-π* electronic transitions within the extended aromatic system. The position of the maximum absorption wavelength (λ_max) is sensitive to the molecular structure and the solvent used.
Fluorescence Spectroscopy: After absorbing light, some molecules release that energy by emitting light at a longer wavelength, a process known as fluorescence. Characterizing the fluorescence spectrum, including the emission maximum and the fluorescence quantum yield (a measure of emission efficiency), is key to understanding the photophysical properties of the compound and its potential applications in areas like organic electronics or as a fluorescent probe.
A summary of electronic spectroscopic data would typically be presented as follows:
| Solvent | λ_abs (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) |
| Data Not Available | - | - | - | - |
Note: This table is for illustrative purposes; no experimental data is currently available.
Analysis of Electronic Transitions and Energy Levels
Detailed analysis of the electronic transitions and energy levels for 1,4-Diphenylcyclopenta[d]oxazine is not available in the reviewed literature. Typically, such an analysis would involve a combination of experimental techniques, such as UV-Vis absorption and fluorescence spectroscopy, coupled with theoretical calculations to understand the nature of molecular orbitals and the transitions between them (e.g., π → π* or n → π* transitions). This information is crucial for understanding the compound's photochemistry and potential applications in materials science.
Photophysical Properties and Quantum Yield Determinations
There is a lack of specific data on the photophysical properties, including fluorescence quantum yields, for 1,4-Diphenylcyclopenta[d]oxazine. The determination of quantum yield is essential for evaluating the efficiency of a molecule's light emission process and is a key parameter for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
Specific High-Resolution Mass Spectrometry (HRMS) data for 1,4-Diphenylcyclopenta[d]oxazine, which would provide its exact molecular weight and confirm its elemental composition with high accuracy, is not publicly available.
Fragmentation Pathways and Structural Information from Tandem MS
Detailed studies on the fragmentation pathways of 1,4-Diphenylcyclopenta[d]oxazine using tandem mass spectrometry (MS/MS) have not been reported. Such an analysis would provide valuable insights into the molecule's structural stability and the connectivity of its atoms by breaking the molecule into smaller fragments and analyzing their mass-to-charge ratios.
Circular Dichroism (CD) Spectroscopy for Chiral 1,4-Diphenylcyclopenta[d]oxazine
Information regarding the synthesis of chiral variants of 1,4-Diphenylcyclopenta[d]oxazine and their subsequent analysis by Circular Dichroism (CD) spectroscopy is not found in the scientific literature. CD spectroscopy is a critical technique for determining the stereochemistry and conformation of chiral molecules.
Structural Analysis and Conformational Landscapes of 1,4 Diphenylcyclopenta D Oxazine
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on atomic coordinates, bond lengths, and angles, which are crucial for a complete structural description. For related 1,4-disubstituted cyclopenta[d] eku.eduresearchgate.netoxazines, this method has been used to confirm molecular identity and analyze packing patterns. eku.eduresearchgate.net
Determination of Absolute Configuration and Tautomeric Forms
A primary goal of X-ray crystallography is to establish the absolute configuration of chiral molecules and identify the predominant tautomeric form in the solid state. If 1,4-Diphenylcyclopenta[d] eku.eduresearchgate.netoxazine (B8389632) were to crystallize in a non-centrosymmetric space group, anomalous dispersion methods could be used to determine its absolute stereochemistry. Furthermore, the analysis would unambiguously locate protons, thereby confirming the specific tautomer present in the crystal lattice, an important consideration for heterocyclic systems that can exist in multiple forms. mdpi.com
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Interactive Data Table: Representative Bond Lengths and Angles for a Fused Heterocyclic System
Note: The following table is a hypothetical representation of the type of data that would be generated from a single-crystal X-ray diffraction study. Specific experimental data for 1,4-Diphenylcyclopenta[d] eku.eduresearchgate.netoxazine is not available.
| Bond/Angle | Type | Value (Å or °) | Description |
| N1–O1 | Bond Length | ~1.40 | Represents the characteristic nitrogen-oxygen bond in the oxazine ring. |
| C1–N1 | Bond Length | ~1.35 | Indicates the carbon-nitrogen double or single bond character. |
| C4–C(Phenyl1) | Bond Length | ~1.49 | The single bond connecting a phenyl ring to the heterocyclic core. |
| O1–N1–C1 | Bond Angle | ~115 | Defines the geometry within the six-membered oxazine ring. |
| C(core)–C–C(Ph) | Dihedral Angle | Variable | Describes the twist of the phenyl group relative to the central ring system. |
Supramolecular Interactions and Crystal Packing in 1,4-Diphenylcyclopenta[d]oxazine Lattices
Beyond the individual molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This analysis of crystal packing is crucial for understanding intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the phenyl rings. researchgate.net For a related tolyl-substituted oxazine, a face-to-face stacking pattern of the heterocyclic rings was observed, which is critical for properties like intermolecular charge transfer. eku.eduresearchgate.net Such interactions dictate the material's bulk properties, including melting point, solubility, and stability.
Gas-Phase Electron Diffraction (GED) for Molecular Geometry
Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds free from the influence of intermolecular forces present in the solid state. rsc.org A GED study of 1,4-Diphenylcyclopenta[d] eku.eduresearchgate.netoxazine would provide information about its equilibrium geometry in the gas phase. Comparing this data to the solid-state structure from X-ray crystallography could reveal conformational changes induced by crystal packing forces. To date, no GED studies specifically targeting 1,4-Diphenylcyclopenta[d] eku.eduresearchgate.netoxazine have been reported in the literature.
Conformational Analysis in Solution via Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key tool for investigating the conformational dynamics of molecules in solution. beilstein-journals.orgresearchgate.net This method can be used to study processes such as ring inversion or restricted rotation around single bonds. For 1,4-Diphenylcyclopenta[d] eku.eduresearchgate.netoxazine, variable-temperature NMR experiments could potentially identify different conformers in equilibrium and measure the energy barriers for their interconversion. rsc.orgsemanticscholar.org This would provide critical information on the flexibility of the molecule and the relative stability of its different shapes in solution, which can differ significantly from the static picture provided by solid-state analysis.
Computational Conformational Search and Energy Minimization Techniques
In parallel with experimental methods, computational chemistry provides powerful tools for exploring the conformational landscape of a molecule. physchemres.org Techniques such as molecular mechanics or quantum mechanical methods like Density Functional Theory (DFT) can be used to perform a systematic conformational search. nih.gov This process identifies all possible low-energy conformers of 1,4-Diphenylcyclopenta[d] eku.eduresearchgate.netoxazine. Subsequent energy minimization calculations determine the geometry of the most stable conformers and their relative energies. nih.gov These theoretical models can predict bond lengths and angles, which can then be compared with experimental data, and help rationalize the observed dynamic behavior in solution. frontiersin.org
Computational and Theoretical Studies of 1,4 Diphenylcyclopenta D Oxazine
Reactivity Predictions via Frontier Molecular Orbital (FMO) Theory
Local Reactivity Descriptors (Fukui Functions):No studies have been published that calculate Fukui functions to predict the local reactivity and sites for nucleophilic or electrophilic attack on this molecule.
Further research and computational analysis by the scientific community would be required to generate the data necessary to populate these fields of study for 1,4-Diphenylcyclopenta[d]oxazine.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Transitions
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their structural flexibility, conformational changes, and intermolecular interactions. For complex molecules like 1,4-Diphenylcyclopenta[d] researchgate.netresearchgate.netoxazine (B8389632), MD simulations can elucidate the rotational freedom of the phenyl substituents and the flexibility of the cyclopenta[d] researchgate.netresearchgate.netoxazine core.
While specific MD simulation studies focused exclusively on 1,4-Diphenylcyclopenta[d] researchgate.netresearchgate.netoxazine are not extensively detailed in the public literature, the methodology is widely applied to similar heterocyclic systems. nih.gov Such simulations typically involve:
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, OPLS) is chosen to define the potential energy of the system as a function of its atomic coordinates.
System Solvation: The molecule is placed in a simulation box, often filled with a solvent like water or a nonpolar solvent, to mimic experimental conditions.
Simulation Run: The system's trajectory is calculated by integrating Newton's laws of motion over time, typically for nanoseconds or longer.
Analysis of the resulting trajectory would reveal key dynamic properties, such as the dihedral angle distributions of the phenyl rings relative to the central oxazine ring system. This can identify the most stable conformations and the energy barriers for rotation between them. Such information is crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules.
Spectroscopic Property Simulations and Validation against Experimental Data
Computational chemistry offers robust methods for predicting various spectroscopic properties, which can be used to interpret and validate experimental data. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools for these simulations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. For the class of 1,4-disubstituted cyclopenta[d] researchgate.netresearchgate.netoxazines, computational studies have been performed to confirm their structures. researchgate.net The predicted chemical shifts for the protons on the fused cyclopentadienyl (B1206354) ring are particularly characteristic. researchgate.net
Table 1: Typical Predicted ¹H NMR Chemical Shift Ranges for Cyclopenta[d] researchgate.netresearchgate.netoxazine Protons
| Proton Type | Typical Chemical Shift Range (ppm) |
|---|
Note: This table represents typical ranges observed for the class of 1,4-disubstituted cyclopenta[d] researchgate.netresearchgate.netoxazines based on computational and experimental data. Specific values for the diphenyl derivative require a dedicated theoretical study.
The calculation process involves optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set) and then performing a GIAO (Gauge-Including Atomic Orbital) NMR calculation. The resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations are routinely used to compute these vibrational frequencies, which serves two main purposes: confirming that an optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and aiding in the assignment of experimental vibrational spectra. researchgate.net
For 1,4-disubstituted cyclopenta[d] researchgate.netresearchgate.netoxazines, DFT calculations have successfully confirmed their optimized geometries as stable structures. researchgate.net The calculated frequencies correspond to specific molecular motions, such as C-H stretches of the phenyl and cyclopentadienyl rings, C=N and C=C stretching modes within the heterocyclic core, and N-O bond vibrations.
Table 2: Illustrative Calculated Vibrational Modes for a Heterocyclic Core
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
Note: This table provides illustrative frequency ranges for characteristic bonds found in such molecules. Precise values for 1,4-Diphenylcyclopenta[d] researchgate.netresearchgate.netoxazine would be obtained from a specific DFT frequency calculation.
The electronic transitions that give rise to UV-Vis absorption and fluorescence spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information on the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π → π*).
Theoretical studies on related oxazine and fused-ring systems show that TD-DFT can effectively predict their absorption spectra. researchgate.net The calculations reveal how substituents and the extent of conjugation influence the electronic properties. For compounds like 1,4-Diphenylcyclopenta[d] researchgate.netresearchgate.netoxazine, the key transitions are expected to be of the π → π* type, involving the delocalized electron system spanning the heterocyclic core and the phenyl rings. The results of such computations show that increasing the π-conjugated system leads to a broadening and red-shifting of the absorption spectra. researchgate.net
Table 3: Representative TD-DFT Output for Electronic Transitions
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | (Predicted Value) | (Predicted Value) | HOMO → LUMO (π → π*) |
Note: This table illustrates the type of data generated from a TD-DFT calculation. The actual predicted values for λmax would depend on the level of theory and basis set used.
Aromaticity Analysis of the Cyclopenta[d]oxazine Core
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. For fused-ring systems like the cyclopenta[d]oxazine core, the aromatic character can be complex. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to probe aromaticity. researchgate.netnih.gov NICS calculations measure the magnetic shielding at the center of a ring; a negative value (shielding) is indicative of aromaticity, while a positive value (deshielding) suggests anti-aromaticity.
A NICS scan, where the value is calculated at various points along an axis perpendicular to the ring plane, provides a more detailed picture. researchgate.net For the cyclopenta[d]oxazine core, one would analyze the five-membered cyclopentadiene (B3395910) ring and the six-membered oxazine ring separately.
Oxazine Ring: The presence of two different heteroatoms (nitrogen and oxygen) disrupts the uniform π-electron system typical of carbocyclic aromatic rings like benzene. DFT studies on related naphthoxazines have been used to assess the impact of heteroatoms on aromaticity. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 1,4 Diphenylcyclopenta D Oxazine
Electrophilic and Nucleophilic Substitution Reactions on the Core and Phenyl Moieties
The reactivity of 1,4-Diphenylcyclopenta[d] wikipedia.orgresearchgate.netoxazine (B8389632) towards substitution reactions is dictated by the electronic nature of its fused ring system and appended phenyl groups. The cyclopentadiene (B3395910) moiety is electron-rich, while the oxazine ring, containing two heteroatoms, and the phenyl rings provide sites for both electrophilic and nucleophilic attack.
Electrophilic Substitution: The phenyl groups are expected to undergo classical electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing influence of the attachment to the heterocyclic core would determine the substitution pattern (ortho, meta, para). The cyclopentadiene portion of the fused core, being analogous to other electron-rich cyclopentadienyl (B1206354) systems, could also be susceptible to electrophilic attack, although this might compete with addition reactions.
Nucleophilic Substitution: Nucleophilic attack is more likely to occur on positions of the heterocyclic core that are rendered electron-deficient by the nitrogen and oxygen atoms. Research on related nitrogen-containing heterocycles, such as 1,2,3-triazine (B1214393) 1-oxides, has shown that the site of nucleophilic addition can be highly selective, with alkoxides and thiolates adding preferentially to specific carbon atoms within the ring. nih.gov For instance, in some triazine systems, nucleophilic addition is a key step in inverse electron demand Diels-Alder (IEDDA) reactions. nih.gov While direct studies on 1,4-Diphenylcyclopenta[d] wikipedia.orgresearchgate.netoxazine are limited, it is plausible that strong nucleophiles could attack the oxazine ring, potentially leading to substitution or ring-opening.
Furthermore, studies on complex molecules bearing 1,2-oxazinyl substituents have involved nucleophilic substitution reactions on other parts of the molecule without disrupting the oxazine ring, indicating a degree of stability of this core under certain nucleophilic conditions. beilstein-journals.org
Oxidation and Reduction Pathways of the Oxazine Ring
The oxazine ring in 1,4-Diphenylcyclopenta[d] wikipedia.orgresearchgate.netoxazine contains a nitrogen-oxygen bond, which is a key site for redox chemistry.
Oxidation: Oxidation of the oxazine ring can be challenging to control. While specific studies on the oxidation of 1,4-Diphenylcyclopenta[d] wikipedia.orgresearchgate.netoxazine are not widely reported, research on related 1,4-disubstituted cyclopenta[d] wikipedia.orgresearchgate.netoxazines with thienyl substituents has noted that these compounds tend to darken over time in an ambient atmosphere, suggesting some sensitivity to air oxidation.
Reduction: The N-O bond in the 1,2-oxazine ring is susceptible to reductive cleavage. This reaction is a valuable synthetic tool as it can lead to the formation of 1,4-amino alcohols, which are important structural motifs in many biologically active molecules. mdpi.com However, attempts at the reductive cleavage of certain complex 1,2-oxazine-containing compounds have been reported to not proceed cleanly, suggesting that the success of the reduction is highly dependent on the substrate and the reaction conditions employed. beilstein-journals.org The synthesis of the cyclopenta[d] wikipedia.orgresearchgate.netoxazine core itself can be seen as a result of a reductive process, often formed via the ring closure of a 1,2-diacylcyclopentadiene precursor with hydroxylamine (B1172632).
Ring-Opening and Ring-Transformation Reactions
The strained nature of the fused ring system and the presence of the relatively weak N-O bond make the oxazine ring susceptible to both ring-opening and ring-transformation reactions.
Ring-Opening: Nucleophilic ring-opening of related 3,6-dihydro-1,2-oxazine oxides, promoted by Lewis acids, has been shown to be a viable strategy for synthesizing functionalized 1,2-oxazinanes. researchgate.net Similarly, the aminolysis of phthalides, followed by a Hofmann rearrangement, is a method that involves ring-opening to synthesize benzoxazinones, demonstrating the susceptibility of related lactone rings to nucleophilic attack. nih.gov These examples suggest that under appropriate conditions, the oxazine ring in 1,4-Diphenylcyclopenta[d] wikipedia.orgresearchgate.netoxazine could be opened by various nucleophiles.
Ring-Transformation: More complex transformations are also possible. For example, bicyclic nitroso acetals containing an oxazine ring have been shown to undergo a base-promoted ring contraction to form pyrrolo[1,2-b] wikipedia.orgresearchgate.netoxazine derivatives. mdpi.com This reaction proceeds via deprotonation, N-O bond cleavage, and subsequent recyclization. mdpi.com Additionally, ferrocene-catalyzed oxidative reactions of related dihydropyridazino[4,5-d]pyridazines have led to complex ring transformations, including fragmentation and Diels-Alder sequences to form new fused aromatic systems. mdpi.com
Photochemical Reactions and Photoinduced Rearrangements
The extended π-system of 1,4-Diphenylcyclopenta[d] wikipedia.orgresearchgate.netoxazine suggests that it is likely to be photochemically active. Photochemical reactions often provide pathways to unique molecular structures that are not accessible through thermal reactions.
Studies on related benzophenoxazine and thiazine (B8601807) dyes have shown that these molecules exhibit interesting photophysical properties, including intersystem crossing to form triplet states. nih.gov The quantum yield of triplet formation was found to be highly dependent on substitution and solvent conditions. nih.gov For some iodinated derivatives, the triplet quantum yield can be as high as 0.5. nih.gov
Furthermore, photochromic spirooxazines linked to cobalt complexes have been observed to undergo photoisomerization, which induces spin-state switching in the metal center. researchgate.net This highlights the potential for light to induce significant structural and electronic changes in oxazine-containing molecules. Photochemical [2+2] cycloadditions are also a common reaction for conjugated systems, leading to the formation of strained four-membered rings. libretexts.org While specific photoinduced rearrangements of 1,4-Diphenylcyclopenta[d] wikipedia.orgresearchgate.netoxazine have not been detailed in the literature, the general reactivity of similar chromophores suggests that it could undergo a variety of photochemical transformations.
Mechanistic Investigations using Kinetic Isotope Effects and Transition State Theory
Elucidating the precise mechanisms of the reactions described above requires advanced physical organic chemistry techniques.
Kinetic Isotope Effects (KIE): The kinetic isotope effect is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate when an atom in the reactants is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edunih.gov A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking/formation. wikipedia.orglibretexts.org For the potential reactions of 1,4-Diphenylcyclopenta[d] wikipedia.orgresearchgate.netoxazine:
In electrophilic aromatic substitution on the phenyl rings, a KIE would be expected if the C-H bond breaking is part of the rate-determining step.
For cycloaddition reactions , secondary KIEs can provide information about the change in hybridization at the reacting centers in the transition state.
In ring-opening or rearrangement reactions , a primary KIE could confirm the rate-limiting nature of a specific bond cleavage event.
To date, no specific KIE studies have been published for reactions involving 1,4-Diphenylcyclopenta[d] wikipedia.orgresearchgate.netoxazine.
Transition State Theory: Computational chemistry, employing methods like Density Functional Theory (DFT), is used to model reaction pathways and calculate the structures and energies of transition states. nih.gov This approach, often referred to as transition state theory, helps to rationalize observed reactivity, regioselectivity, and stereoselectivity. For example, DFT calculations have been used to investigate the regio- and stereochemical preferences of Diels-Alder cycloadditions of 2(H)-1,4-oxazin-2-ones. nih.gov Such computational studies could be applied to the reactions of 1,4-Diphenylcyclopenta[d] wikipedia.orgresearchgate.netoxazine to predict the feasibility of different reaction pathways and to understand the electronic and steric factors that govern its reactivity. The Distortion/Interaction model is one such theoretical framework that has been successfully applied to understand and predict the reactivities of various cycloaddition reactions. nih.gov
Derivatization Strategies and Analogue Synthesis for 1,4 Diphenylcyclopenta D Oxazine
Functionalization of the Phenyl Substituents
Standard electrophilic aromatic substitution protocols can be employed to introduce halogen, nitro, and sulfo groups onto the phenyl rings. The directing effects of the cyclopenta[d] rsc.orgnih.govoxazine (B8389632) core on the incoming electrophiles will determine the regioselectivity of these reactions. Given the electron-rich nature of the fused heterocyclic system, it is anticipated to be an ortho-, para-directing group.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, potentially with a radical initiator or an acid catalyst. Chlorination can be similarly effected with N-chlorosuccinimide (NCS). These reactions are expected to yield a mixture of ortho- and para-substituted products on the phenyl rings.
Nitration: Nitration of the phenyl rings can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group (-NO₂), a versatile functional group that can be further reduced to an amino group or used to modulate the electronic properties of the molecule.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H) onto the phenyl rings. This modification enhances water solubility and provides a handle for further functionalization.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
| Reaction | Reagents and Conditions | Potential Products |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl₄, reflux | 1-(4-bromophenyl)-4-phenylcyclopenta[d] rsc.orgnih.govoxazine and isomers |
| Nitration | HNO₃, H₂SO₄, 0 °C to rt | 1-(4-nitrophenyl)-4-phenylcyclopenta[d] rsc.orgnih.govoxazine and isomers |
Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions provide routes to introduce alkyl and acyl groups, respectively. For example, reaction with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) would yield alkylated phenyl derivatives. Subsequent reduction of an introduced acyl group can also lead to alkyl substituents.
Alkoxylation: Alkoxy groups can be introduced through nucleophilic aromatic substitution on pre-halogenated derivatives or via other synthetic routes. For instance, the reaction of a brominated derivative with a sodium alkoxide (e.g., sodium methoxide) in the presence of a copper catalyst (Ullmann condensation) can yield the corresponding alkoxy derivative.
Amination: Amino groups can be introduced by the reduction of nitro groups, as mentioned earlier. Alternatively, palladium-catalyzed Buchwald-Hartwig amination of halo-derivatives with amines offers a versatile method for creating a wide range of N-substituted analogues.
Modification of the Cyclopentadiene (B3395910) Ring
The fused cyclopentadiene ring contains two double bonds that are potential sites for addition reactions. However, the aromaticity of the fused system may influence the reactivity of these bonds.
Diels-Alder Reaction: The cyclopentadiene moiety is a classic diene for Diels-Alder reactions. wikipedia.org It is plausible that the cyclopentadiene ring in 1,4-diphenylcyclopenta[d] rsc.orgnih.govoxazine could react with various dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, to form polycyclic adducts. The feasibility and stereoselectivity of such reactions would depend on the electronic nature and steric hindrance of the heterocyclic system.
Cycloaddition Reactions: Other cycloaddition reactions, such as [2+2] cycloadditions with ketenes or other suitable partners, could potentially lead to the formation of novel fused-ring systems. The regioselectivity of these additions would be a key aspect to investigate.
The introduction of substituents on the cyclopentadiene ring would likely alter its geometry and electronic properties. Electron-withdrawing groups could decrease the electron density of the double bonds, making them less susceptible to electrophilic attack but potentially more reactive in inverse-electron-demand Diels-Alder reactions. Conversely, electron-donating groups would be expected to enhance the reactivity towards electrophiles.
Alterations to the Oxazine Heterocycle
The 1,2-oxazine ring offers several possibilities for modification, including N-alkylation, ring-opening, and ring-transformation reactions.
N-Alkylation and N-Acylation: The nitrogen atom in the oxazine ring is a potential nucleophile and could be susceptible to alkylation or acylation. Reaction with alkyl halides or acyl chlorides could lead to the corresponding N-substituted derivatives, which may exhibit altered chemical and physical properties.
Ring-Opening Reactions: The N-O bond in the 1,2-oxazine ring is a potential weak point and could be cleaved under reductive conditions (e.g., catalytic hydrogenation, or with reducing agents like zinc in acetic acid). Such a reaction would lead to the formation of amino alcohol derivatives, providing a pathway to a different class of compounds.
Ring Contraction and Expansion: While not extensively documented for this specific system, heterocyclic ring transformations are a known class of reactions. wikipedia.org Under specific conditions, such as treatment with certain reagents or under photochemical irradiation, it might be possible to induce a ring contraction to a five-membered ring or a ring expansion to a seven-membered ring, leading to novel heterocyclic scaffolds. For instance, base-promoted ring contraction of some 1,2-oxazine derivatives to pyrrole (B145914) derivatives has been observed in other systems. mdpi.com
Table 2: Potential Derivatization Strategies for the Oxazine Ring
| Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | N-methyl-1,4-diphenylcyclopenta[d] rsc.orgnih.govoxazinium salt |
| Reductive Ring Opening | H₂, Pd/C | 1,4-diphenyl-cyclopentene-fused amino alcohol |
N-Alkylation and N-Acylation Reactions
Modification of the nitrogen atom within the 1,2-oxazine ring is a primary strategy for derivatization. These reactions, if applied to 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine, would introduce a variety of substituents, thereby altering the molecule's steric and electronic properties.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of 1,2-oxazine systems can be achieved through several synthetic methodologies. For saturated 1,2-oxazinane (B1295428) rings, reductive amination has been successfully employed. This typically involves the reaction of the NH-oxazinane with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. researchgate.net Another common approach is nucleophilic substitution, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide. For instance, the allylation of a 1,2-oxazinane has been accomplished using allyl bromide with additives such as a crown ether to enhance reactivity. researchgate.net For the unsaturated 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine, direct alkylation with alkyl halides in the presence of a non-nucleophilic base would be a plausible route.
N-Acylation: The attachment of acyl groups to the nitrogen atom is another fundamental derivatization technique. This is often achieved by treating the parent heterocycle with acylating agents like acyl chlorides or anhydrides in the presence of a base. For example, the protection of the nitrogen in a 1,2-oxazinane ring has been readily accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the corresponding carbamate. researchgate.net Similar strategies could be applied to 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine, utilizing a range of acylating agents to introduce diverse functionalities. Microwave-assisted synthesis using N-acylbenzotriazoles has also emerged as a rapid and efficient method for the N-acylation of related heterocyclic systems. nih.govnih.gov
Table 1: Potential N-Alkylation and N-Acylation Reactions for 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| N-Methylation | Methyl iodide, K₂CO₃, Acetonitrile, reflux | 1-Methyl-1,4-diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine |
| N-Ethylation | Ethyl bromide, NaH, THF, rt | 1-Ethyl-1,4-diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine |
| N-Benzylation | Benzyl chloride, Et₃N, DCM, rt | 1-Benzyl-1,4-diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine |
| N-Acetylation | Acetic anhydride, Pyridine (B92270), rt | 1-Acetyl-1,4-diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine |
| N-Benzoylation | Benzoyl chloride, Et₃N, DCM, 0 °C to rt | 1-Benzoyl-1,4-diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine |
| N-Boc Protection | Di-tert-butyl dicarbonate, DMAP, DCM, rt | tert-Butyl 1,4-diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine-1(2H)-carboxylate |
Replacement of Heteroatoms within the Ring System
The substitution of the oxygen or nitrogen atoms within the 1,2-oxazine ring for other heteroatoms, such as sulfur or another nitrogen, would lead to the formation of structurally related but distinct heterocyclic systems, namely 1,2-thiazines and 1,2-diazines (pyridazines).
Synthesis of 1,2-Thiazine Analogues: The conversion of oxazines to thiazines is a known transformation in heterocyclic chemistry. semanticscholar.orggsjpublications.com One potential approach involves the ring-opening of the 1,2-oxazine, followed by ring-closure with a sulfur-containing reagent. For instance, reductive cleavage of the N-O bond in 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine would yield a 1,4-amino alcohol derivative. This intermediate could then be treated with a thionating agent, such as Lawesson's reagent, or undergo a multi-step sequence involving conversion of the hydroxyl group to a leaving group and subsequent reaction with a sulfide (B99878) source to form the corresponding 1,2-thiazine ring. The synthesis of novel tricyclic 1,2-thiazine derivatives has been reported, highlighting the accessibility of this class of compounds. nih.govnih.gov
Synthesis of Pyridazine (B1198779) Analogues: The synthesis of pyridazines, which contain two adjacent nitrogen atoms, from 1,2-oxazine precursors is a more challenging transformation. A plausible synthetic route could involve the initial reductive cleavage of the N-O bond to generate the corresponding 1,4-amino alcohol. The hydroxyl group could then be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or azide (B81097). Subsequent reduction of the azide and cyclization would, in principle, yield the desired pyridazine analogue. General synthetic methods for pyridazines often involve the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.orgchemtube3d.com Therefore, an alternative strategy could be the oxidative cleavage of the cyclopentene (B43876) ring in 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine to generate a suitable 1,4-dicarbonyl precursor, which could then be reacted with hydrazine to form the pyridazine ring.
Table 2: Potential Heteroatom Replacement Strategies
| Target Analogue | Potential Synthetic Strategy | Key Intermediates |
|---|---|---|
| 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netthiazine (B8601807) | 1. Reductive N-O bond cleavage of the oxazine. 2. Conversion of the resulting hydroxyl group to a leaving group. 3. Reaction with a sulfur nucleophile and subsequent cyclization. | 1,4-Amino alcohol derivative |
| 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netdiazine | 1. Reductive N-O bond cleavage of the oxazine. 2. Conversion of the hydroxyl group to a leaving group. 3. Nucleophilic substitution with an amine source (e.g., ammonia, primary amine) followed by cyclization. | 1,4-Diamino derivative |
Synthesis of Structural Isomers and Conformationally Locked Analogues
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and the relative arrangement of its constituent atoms. Therefore, the synthesis of structural isomers and conformationally restricted analogues of 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine is of significant interest.
Synthesis of Structural Isomers: Structural isomers of 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine would involve altering the fusion of the cyclopentane (B165970) ring to the oxazine ring or changing the relative positions of the heteroatoms. For example, a cyclopenta[b] rsc.orgnih.govoxazine isomer would have the nitrogen and oxygen atoms in a 1,4-relationship. The synthesis of such isomers would require a completely different synthetic approach, likely starting from a functionalized cyclopentanone (B42830) or cyclopentene derivative. For instance, the reaction of a 2-aminocyclopentanol (B113218) derivative with a suitable two-carbon electrophile could lead to the formation of a cyclopenta-fused 1,4-oxazine ring. The synthesis of benzo[b] rsc.orgnih.govoxazine derivatives has been reported, and similar strategies could potentially be adapted for the cyclopentane-fused system. nih.gov
Synthesis of Conformationally Locked Analogues: Introducing conformational rigidity into the 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine scaffold can provide valuable insights into its bioactive conformation. This can be achieved by introducing additional rings or bridges to the existing framework. One strategy could involve the functionalization of the cyclopentene double bond to create a tricyclic system. For example, a Diels-Alder reaction with a suitable diene could introduce a six-membered ring fused to the cyclopentane ring, thereby restricting its conformational freedom. Alternatively, the introduction of a bridging atom or group across the oxazine or cyclopentane ring could also lead to a more rigid structure. The synthesis of pyrroles fused with rigid bicyclic systems like bicyclo[2.2.2]octene and bicyclo[2.2.1]heptene demonstrates the feasibility of creating such conformationally constrained heterocyclic compounds. rsc.org
Table 3: Strategies for the Synthesis of Isomers and Conformationally Locked Analogues
| Analogue Type | Synthetic Approach | Potential Starting Materials |
|---|---|---|
| Structural Isomer (e.g., cyclopenta[b] rsc.orgnih.govoxazine) | Cyclocondensation reactions | 2-Aminocyclopentanol, α-haloketones |
| Conformationally Locked Analogue (Tricyclic system) | Diels-Alder reaction on the cyclopentene ring | 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine, various dienes |
| Conformationally Locked Analogue (Bridged system) | Intramolecular cyclization of a functionalized derivative | A derivative of 1,4-Diphenylcyclopenta[d] rsc.orgresearchgate.netoxazine with appropriately positioned reactive groups |
Advanced Non Biological Applications and Material Science Potential of 1,4 Diphenylcyclopenta D Oxazine
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The performance of organic electronic devices such as OLEDs and OPVs is intrinsically linked to the electronic properties of the organic materials employed. The 1,4-diphenylcyclopenta[d] acs.orgnih.govoxazine (B8389632) scaffold is a promising candidate for use in these technologies due to its potential for efficient charge transport and favorable energy level alignment.
Charge Transport Properties and Energy Levels
Effective charge transport is crucial for the efficiency of OLEDs and OPVs, requiring materials that can facilitate the movement of either holes (positive charges) or electrons (negative charges). Computational studies on structurally related 1,4-disubstituted cyclopenta[d] acs.orgnih.govoxazines suggest that these compounds are likely to be effective hole-transporting materials. The oxazine-based chemistry offers an alternative to more commonly used thiophene (B33073) and pyrrole (B145914) semiconductors.
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern charge injection and transport in organic electronic devices. For a material to function effectively as a hole-transport layer, its HOMO level should be well-aligned with the anode's work function and the HOMO level of the emissive or donor layer.
Table 1: Calculated Electronic Properties of an Analogous 1,4-Diarylcyclopenta[d] acs.orgnih.govoxazine
| Property | Value |
|---|---|
| HOMO Energy | -5.5 eV (estimated) |
| LUMO Energy | -1.8 eV (estimated) |
Data is based on computational studies of structurally similar compounds and should be considered as an estimation for 1,4-Diphenylcyclopenta[d] acs.orgnih.govoxazine.
The estimated HOMO level suggests that 1,4-diphenylcyclopenta[d] acs.orgnih.govoxazine could be suitable for hole injection from common anodes like indium tin oxide (ITO) when used with appropriate interfacial layers. The relatively large band gap indicates that the material is likely to be transparent in the visible region, a desirable characteristic for transport layers in both OLEDs and OPVs. The phenyl substituents are expected to enhance the morphological stability of thin films, which is crucial for device longevity.
Luminescence and Electroluminescence Performance
Nitrogen-containing heterocycles are a well-established class of materials for luminescent applications. mdpi.com The extended π-conjugation provided by the fused-ring system and the appended phenyl groups in 1,4-diphenylcyclopenta[d] acs.orgnih.govoxazine suggests the potential for intrinsic fluorescence. The specific emission wavelengths would be dependent on the energy difference between the ground and excited states, which can be tuned by further chemical modification of the phenyl rings.
In the context of OLEDs, this compound could potentially serve as a blue-emitting material, given the large band gap, or as a host material for phosphorescent emitters. As a host, its high triplet energy, a common feature of such rigid heterocyclic structures, would be advantageous for facilitating efficient energy transfer to the phosphorescent guest molecules.
The electroluminescence performance would be contingent on the balance of charge injection and transport, as well as the photoluminescent quantum yield of the material in the solid state. The rigid, planar structure of the cyclopenta[d] acs.orgnih.govoxazine core is beneficial in reducing non-radiative decay pathways, which could lead to higher emission efficiencies.
Chemo- and Biosensors (Non-Clinical Detection)
The electron-rich nature of the nitrogen and oxygen heteroatoms in the oxazine ring, combined with the extended π-system, makes 1,4-diphenylcyclopenta[d] acs.orgnih.govoxazine a promising candidate for the development of chemo- and biosensors for the detection of specific analytes.
Recognition of Specific Analytes via Supramolecular Interactions
The lone pair of electrons on the nitrogen atom can act as a binding site for Lewis acidic species, including metal ions and electron-deficient organic molecules. The interaction with an analyte can perturb the electronic structure of the cyclopenta[d] acs.orgnih.govoxazine core, leading to a detectable change in its optical or electronic properties.
Furthermore, the phenyl groups can be functionalized to introduce specific recognition motifs, enabling the design of highly selective sensors. For example, the incorporation of hydrogen bond donors or acceptors on the phenyl rings could facilitate the recognition of complementary analytes through hydrogen bonding interactions. The planar structure of the core could also allow for π-π stacking interactions with aromatic analytes.
Fluorescence Quenching/Enhancement Mechanisms
A common mechanism for signal transduction in fluorescent chemosensors is the quenching or enhancement of fluorescence upon analyte binding. In the case of 1,4-diphenylcyclopenta[d] acs.orgnih.govoxazine, its native fluorescence could be quenched by interaction with an analyte through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
For instance, if the analyte is an electron acceptor, a PET process could occur from the excited state of the oxazine derivative to the analyte, resulting in fluorescence quenching. Conversely, if the analyte disrupts a pre-existing quenching pathway or enhances the rigidity of the molecular structure, an increase in fluorescence intensity (chelation-enhanced fluorescence) could be observed.
Table 2: Potential Sensing Mechanisms for 1,4-Diphenylcyclopenta[d] acs.orgnih.govoxazine-based Sensors
| Analyte Type | Potential Interaction | Signal Transduction |
|---|---|---|
| Metal Ions | Coordination with N/O atoms | Fluorescence Quenching/Enhancement |
| Electron-deficient Aromatics | π-π stacking | Fluorescence Quenching |
Catalysis and Organocatalysis
While the catalytic applications of cyclopenta[d] acs.orgnih.govoxazines are not extensively explored, the structural features of 1,4-diphenylcyclopenta[d] acs.orgnih.govoxazine suggest potential avenues for its use in organocatalysis. The Lewis basic nitrogen atom could act as a catalytic site for activating substrates in a variety of organic transformations.
By analogy with other nitrogen-containing heterocycles, this compound could potentially catalyze reactions such as the activation of carbonyl compounds, Michael additions, or aldol-type reactions. The steric environment around the nitrogen atom, influenced by the adjacent phenyl group and the fused ring system, would play a crucial role in determining the substrate scope and stereoselectivity of such catalytic processes.
Furthermore, the synthesis of chiral derivatives of 1,4-diphenylcyclopenta[d] acs.orgnih.govoxazine could open up possibilities in asymmetric organocatalysis. The rigid backbone of the molecule provides a good scaffold for the introduction of chiral elements, which could induce stereoselectivity in the catalyzed reactions. Research in this area would involve the design of synthetic routes to enantiopure derivatives and the subsequent screening of their catalytic activity in a range of asymmetric transformations.
Role as a Ligand in Metal-Catalyzed Reactions
Currently, there is a lack of specific research data in publicly accessible scientific literature detailing the application of 1,4-Diphenylcyclopenta[d] acs.orgresearchgate.netoxazine as a ligand in metal-catalyzed reactions. While the broader class of nitrogen-containing heterocycles is extensively utilized in coordination chemistry and catalysis, the specific chelating properties and catalytic activities of complexes involving this particular oxazine derivative have not been reported. The potential for the nitrogen and oxygen heteroatoms within the oxazine ring to coordinate with metal centers exists in principle; however, empirical evidence from catalytic studies is not available to be presented.
Application as an Organocatalyst in Asymmetric Synthesis
There is no available scientific literature describing the use of 1,4-Diphenylcyclopenta[d] acs.orgresearchgate.netoxazine as an organocatalyst in asymmetric synthesis. The field of organocatalysis often employs chiral amines, phosphines, and other small organic molecules to catalyze stereoselective transformations. While the oxazine scaffold is a component of some chiral catalysts, the specific compound 1,4-Diphenylcyclopenta[d] acs.orgresearchgate.netoxazine has not been investigated or reported for its efficacy in promoting asymmetric reactions. Therefore, no data on its catalytic performance, substrate scope, or enantioselectivities can be provided.
Advanced Functional Materials
Electrochromic and Thermochromic Properties
There is no specific research available on the electrochromic or thermochromic properties of 1,4-Diphenylcyclopenta[d] acs.orgresearchgate.netoxazine. While some oxazine derivatives have been investigated for their chromogenic behaviors, with color changes induced by electrical potential (electrochromism) or temperature (thermochromism), the specific characteristics of the 1,4-diphenyl substituted cyclopenta-fused variant have not been documented. Consequently, data regarding its color transitions, switching times, and stability under thermal or electrical stimuli are not available.
Non-Linear Optical (NLO) Materials
The investigation into the non-linear optical (NLO) properties of cyclopenta[d] acs.orgresearchgate.netoxazine derivatives is an emerging area. Theoretical calculations on related structures suggest potential for second-order NLO applications. Specifically, a study involving a thienyl-substituted cyclopenta[d] acs.orgresearchgate.netoxazine indicated its suitability for NLO applications, with a calculated total first hyperpolarizability (βtot) value significantly larger than that of the urea (B33335) standard. researchgate.net
The broader class of oxazines has been identified as a promising new family of second-order NLO switches. acs.orgresearchgate.netacs.org These molecules can exhibit multi-addressable, multi-state, and multi-functional switching capabilities, with significant contrasts in their linear and second-order NLO properties. researchgate.net The switching mechanism in some oxazines involves an acido-triggered cleavage of a C-O bond, leading to an open form with a larger first hyperpolarizability. researchgate.net
While direct experimental data for 1,4-Diphenylcyclopenta[d] acs.orgresearchgate.netoxazine is not available, the theoretical findings on a similar heterocyclic core suggest that this class of compounds warrants further investigation for NLO applications. The presence of the diphenyl substituents may influence the molecule's electronic properties and, consequently, its NLO response.
| Compound Class | NLO Property Investigated | Key Findings |
| Thienyl-substituted cyclopenta[d] acs.orgresearchgate.netoxazine | First Hyperpolarizability (βtot) | Calculated βtot value is 4 times larger than urea, indicating suitability for NLO applications. researchgate.net |
| Oxazine-based compounds | Second-Order NLO Switching | Exhibit multi-state switching with significant contrasts in NLO properties; acido-triggered switching to a high-β form. researchgate.net |
Conclusions and Future Research Directions for 1,4 Diphenylcyclopenta D Oxazine
Summary of Key Synthetic, Structural, and Theoretical Findings
Research into 1,4-disubstituted cyclopenta[d] biomedres.usrepec.orgoxazines has established foundational methods for their synthesis and characterization. A general and effective synthetic route involves the ring closure of a 1,2-acylcyclopentadiene precursor with hydroxylamine (B1172632). eku.eduresearchgate.net This method has been successfully applied to produce a series of derivatives with various substituents at the 1 and 4 positions, including tolyl, p-nitrophenyl, t-butyl, furyl, and 5-methylthienyl groups. eku.eduresearchgate.net While not explicitly detailed for the diphenyl derivative, this synthetic strategy is presumed to be applicable. Another potential synthetic pathway for the cyclopenta[d] biomedres.usrepec.orgoxazine (B8389632) core is through cycloaddition reactions, such as the [6+4] cycloaddition, which is a powerful tool for constructing complex polycyclic molecules. researchgate.net
Structurally, the identity of these oxazine compounds has been confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry. eku.eduresearchgate.net Single-crystal X-ray diffraction has been pivotal in elucidating the precise molecular geometry and packing in the solid state for some derivatives, such as the tolyl-substituted analogue, which exhibits a face-to-face stacking pattern of the heterocyclic rings. eku.eduresearchgate.net Nuclear magnetic resonance spectra have been shown to be indicative of the degree of double bond delocalization within the fused ring system. rsc.org
Theoretical investigations, primarily using Density Functional Theory (DFT), have been employed to understand the electronic structure and properties of related 1,2-oxazine systems. researchgate.net These computational studies are crucial for predicting molecular geometries, electronic transitions, and potential reactivity. For the broader class of 1,4-disubstituted cyclopenta[d] biomedres.usrepec.orgoxazines, theoretical computations have been used to explore their potential as semiconductor materials. researchgate.net
Unresolved Questions and Challenges in 1,4-Diphenylcyclopenta[d]biomedres.usrepec.orgoxazine Research
Despite the foundational work on the broader class of compounds, several questions and challenges remain, particularly concerning 1,4-Diphenylcyclopenta[d] biomedres.usrepec.orgoxazine:
Detailed Synthetic Optimization: While a general synthetic route is established, the specific reaction conditions, yields, and scalability for the synthesis of 1,4-Diphenylcyclopenta[d] biomedres.usrepec.orgoxazine have not been reported. Optimizing this synthesis for efficiency and purity is a key challenge.
Comprehensive Structural Analysis: A definitive single-crystal X-ray structure of 1,4-Diphenylcyclopenta[d] biomedres.usrepec.orgoxazine is not available in the current literature. Such a structure would provide invaluable information on its molecular geometry, bond lengths, and intermolecular interactions.
Photophysical and Electronic Properties: The photophysical properties, such as absorption and emission spectra, and the electronic properties, including HOMO/LUMO energy levels and charge transport characteristics, of 1,4-Diphenylcyclopenta[d] biomedres.usrepec.orgoxazine are yet to be thoroughly investigated.
Reactivity and Functionalization: The reactivity of the cyclopenta[d] biomedres.usrepec.orgoxazine core, particularly for the diphenyl derivative, remains largely unexplored. Understanding its susceptibility to electrophilic and nucleophilic attack would open avenues for further functionalization.
Emerging Methodologies for Deeper Understanding and Broader Applications
Advances in analytical techniques and synthetic methodologies offer new opportunities to deepen our understanding and expand the applications of 1,4-Diphenylcyclopenta[d] biomedres.usrepec.orgoxazine:
Advanced Spectroscopic Techniques: The application of advanced NMR techniques, such as 2D NMR, can provide more detailed structural information in solution. Time-resolved spectroscopy could be used to probe the excited-state dynamics and photophysical processes.
Computational Chemistry: The use of more sophisticated computational methods, including time-dependent DFT (TD-DFT) and ab initio calculations, can provide more accurate predictions of electronic spectra, non-linear optical properties, and reaction mechanisms. researchgate.netresearchgate.net
Green Synthesis Approaches: The development of more environmentally friendly synthetic methods, such as microwave-assisted synthesis or the use of green solvents, could offer more sustainable routes to 1,4-Diphenylcyclopenta[d] biomedres.usrepec.orgoxazine and its derivatives. nih.gov
High-Throughput Screening: For exploring potential applications, high-throughput screening methods could be employed to rapidly assess the biological or material properties of a library of cyclopenta[d] biomedres.usrepec.orgoxazine derivatives.
Potential for New Derivatives and Analogues with Tailored Properties
The 1,4-Diphenylcyclopenta[d] biomedres.usrepec.orgoxazine scaffold provides a versatile platform for the design and synthesis of new derivatives with tailored properties. By modifying the phenyl rings with various functional groups (e.g., electron-donating or electron-withdrawing groups), it is possible to fine-tune the electronic and photophysical properties of the molecule. This could lead to the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). eku.eduresearchgate.net Furthermore, the synthesis of analogues with different heterocyclic cores fused to the cyclopentadiene (B3395910) ring could lead to novel compounds with unique properties.
Interdisciplinary Research Opportunities Involving 1,4-Diphenylcyclopenta[d]biomedres.usrepec.orgoxazine Systems
The unique structure of 1,4-Diphenylcyclopenta[d] biomedres.usrepec.orgoxazine presents opportunities for interdisciplinary research:
Materials Science: The potential for this class of compounds to act as organic semiconductors opens up collaborations with materials scientists to design and fabricate novel electronic devices. eku.eduresearchgate.net The study of their self-assembly and thin-film morphology would be crucial for such applications.
Medicinal Chemistry: Oxazine derivatives are known to possess a wide range of biological activities. ijnc.irumpr.ac.id Investigating the potential of 1,4-Diphenylcyclopenta[d] biomedres.usrepec.orgoxazine and its derivatives as therapeutic agents could be a fruitful area of research, requiring collaboration with biologists and pharmacologists.
Supramolecular Chemistry: The planar, aromatic nature of the core structure, combined with the potential for functionalization, makes these molecules interesting candidates for studies in supramolecular chemistry, including host-guest interactions and the formation of novel supramolecular assemblies.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1,4-oxazine derivatives, and how can their purity be validated?
- Answer : The synthesis of 1,4-oxazine derivatives typically involves cyclocondensation reactions between substituted amines and carbonyl-containing precursors. For example, 2H-benzo[b][1,4]oxazine derivatives are synthesized via reductive amination or acid-catalyzed cyclization . Purity validation requires chromatographic techniques (e.g., HPLC) coupled with spectroscopic methods. - and -NMR are critical for confirming regioselectivity, as seen in the characterization of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives (e.g., δ 69.91 ppm for oxazine ring carbons) . Mass spectrometry (HRMS) further confirms molecular weight integrity.
Q. How can structure-activity relationships (SAR) guide the optimization of 1,4-oxazine derivatives for biological activity?
- Answer : SAR studies focus on substituent effects at key positions. For instance:
- Phenyl rings : Halogenation (e.g., Cl, Br) at para positions enhances cytotoxicity in hypoxic cancer cells by stabilizing electron-deficient intermediates .
- Oxazine ring : Methyl or methoxy groups at C3/C4 improve metabolic stability, as observed in anti-proliferative assays .
- Hybrid scaffolds : Fusion with cyclopenta or benzo rings (e.g., 1,4-Diphenylcyclopenta[d][1,2]oxazine) modulates steric and electronic properties, impacting binding to targets like HIF-1α . Systematic SAR requires iterative synthesis and biological screening (e.g., IC profiling in normoxic vs. hypoxic conditions) .
Advanced Research Questions
Q. What computational methods are effective for designing 1,4-oxazine derivatives as kinase inhibitors (e.g., PI3Kα)?
- Answer : Molecular docking (AutoDock, Glide) and molecular dynamics (MD) simulations are used to predict binding modes. For example, 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives were optimized as PI3Kα inhibitors by:
- Pharmacophore modeling : Identifying hydrogen-bond interactions with Val851 and hydrophobic contacts with Met772 .
- Free energy calculations (MM/PBSA) : Assessing binding affinity changes upon substituent modifications (e.g., methoxy vs. nitro groups) .
- ADMET prediction : Tools like SwissADME evaluate solubility and CYP450 interactions to prioritize synthesizable candidates .
Q. How can contradictory cytotoxicity data for 1,4-oxazine derivatives across studies be resolved?
- Answer : Contradictions often arise from experimental variables:
- Cell line specificity : Hypoxia-selective cytotoxicity (e.g., in HCT116 vs. MCF-7 cells) requires validation using siRNA knockdown of hypoxia-inducible factors (HIF-1α) .
- Assay conditions : Redox potential (e.g., NQO1 enzyme levels) influences bioreductive activation; quantify using qPCR or enzymatic assays .
- Data normalization : Use standardized controls (e.g., doxorubicin as a positive control) and replicate experiments across independent labs. Meta-analysis tools (e.g., RevMan) can statistically harmonize disparate datasets .
Q. What strategies enable the selective functionalization of 1,4-oxazine scaffolds for PET/SPECT imaging applications?
- Answer : Key approaches include:
- Radiolabeling : Introduce or isotopes via nucleophilic substitution at electron-deficient positions (e.g., para to oxazine nitrogens) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches targeting vectors (e.g., RGD peptides) to azide-functionalized oxazines .
- In vivo stability : Assess radiolabeled compounds in serum stability assays (37°C, 24h) and PET imaging in xenograft models to validate tumor targeting .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
